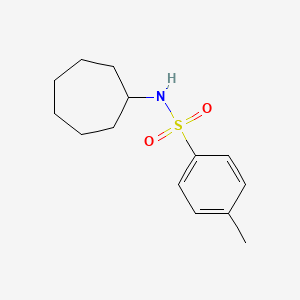

N-cycloheptyl-4-methylbenzenesulfonamide

Übersicht

Beschreibung

N-cycloheptyl-4-methylbenzenesulfonamide is an organic compound with the molecular formula C14H21NO2S It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with cycloheptylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

Solvent: Anhydrous dichloromethane or another suitable organic solvent.

Temperature: Room temperature to slightly elevated temperatures (20-40°C).

Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

N-cycloheptyl-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized under strong oxidative conditions.

Reduction: The compound can be reduced to form corresponding amines or other derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a catalyst for halogenation.

Major Products Formed

Oxidation: Formation of sulfonic acids or other oxidized derivatives.

Reduction: Formation of corresponding amines or other reduced products.

Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

N-Cycloheptyl-4-methylbenzenesulfonamide has been studied for its biological activity, particularly as an inhibitor of carbonic anhydrase enzymes. These enzymes are critical in various physiological processes and are implicated in diseases such as cancer and glaucoma.

Case Study: Carbonic Anhydrase Inhibition

A study demonstrated that derivatives of this compound exhibited potent inhibition against carbonic anhydrase IX (CA IX), a target in cancer therapy. The compounds showed IC50 values ranging from 10.93 to 25.06 nM, indicating strong selectivity for CA IX over CA II, which is beneficial for minimizing side effects in therapeutic applications .

| Compound | CA IX IC50 (nM) | CA II IC50 (μM) | Selectivity Ratio |

|---|---|---|---|

| Compound A | 10.93 | 1.55 | 0.007 |

| Compound B | 25.06 | 3.92 | 0.006 |

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound against various bacterial strains. This compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Catalytic Applications

This compound serves as a valuable building block in organic synthesis, particularly in the formation of C-N bonds through various catalytic processes.

Case Study: C-H Amination

A recent study explored the metal-free C-H amination using this compound as a substrate. The method involved the insertion of nitrene into C(sp3)-H bonds, yielding structurally diverse amines and amides with good yields under mild conditions .

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| C-H Amination | 85-97 | Room temperature, water solvent |

Synthesis of Sulfonamides

The compound is also utilized in the synthesis of various sulfonamide derivatives through innovative catalytic systems, such as magnetic nanocatalysts that enhance reaction efficiency and product yield.

Case Study: Magnetic Nanocatalysis

A novel magnetic nanocatalyst was developed to facilitate the synthesis of sulfonamides from this compound derivatives. This method allowed for high yields (85–97%) and reusability of the catalyst over multiple cycles without significant loss of activity .

Wirkmechanismus

The mechanism of action of N-cycloheptyl-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the aromatic ring and cycloheptyl group contribute to the compound’s overall binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(4-acetylphenyl)-4-methylbenzenesulfonamide

- N-(3-acetylphenyl)-4-methylbenzenesulfonamide

- 1-tosyl-1H-imidazole

- 4-methyl-N-(pyridin-4-yl)benzenesulfonamide

- 1-ethyl-4-tosylpiperazine

Uniqueness

N-cycloheptyl-4-methylbenzenesulfonamide is unique due to its specific structural features, such as the cycloheptyl group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Biologische Aktivität

N-Cycloheptyl-4-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly concerning antimicrobial properties and enzyme inhibition. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a cycloheptyl moiety and a methyl-substituted aromatic ring. The general structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The following mechanisms have been observed:

- Enzyme Inhibition : The sulfonamide group can mimic natural substrates, leading to competitive inhibition of enzymes. This mechanism is crucial in the inhibition of bacterial dihydropteroate synthase, thereby affecting bacterial growth and survival.

- Receptor Binding : The compound may bind to specific receptors, altering their signaling pathways. This interaction can lead to various physiological effects, including anti-inflammatory and anticancer activities.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for antibiotic development.

Anticancer Properties

Research indicates that this compound may possess anticancer activity by inhibiting cancer cell proliferation. In vitro studies have demonstrated that it can induce apoptosis in tumor cells while sparing non-tumorigenic cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings include:

- Substituent Effects : Variations in substituents on the aromatic ring significantly influence the compound's potency. For instance, compounds with electron-withdrawing groups tend to exhibit enhanced activity compared to those with electron-donating groups .

- Cycloheptyl Group : The presence of the cycloheptyl moiety contributes to the overall binding affinity and specificity for biological targets, enhancing its potential as a therapeutic agent.

Study 1: Antimicrobial Efficacy

A study conducted on this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were determined using broth microdilution methods, revealing promising results that support further development as an antibiotic.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

Study 2: Anticancer Activity

In another investigation, this compound was tested against various cancer cell lines, including breast and lung cancer models. Results indicated a dose-dependent reduction in cell viability with IC50 values ranging from 5 to 15 µM, highlighting its potential as an anticancer agent .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| A549 (Lung Cancer) | 15 |

Eigenschaften

IUPAC Name |

N-cycloheptyl-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2S/c1-12-8-10-14(11-9-12)18(16,17)15-13-6-4-2-3-5-7-13/h8-11,13,15H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAGLVTRCHVNGDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2CCCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID85269157 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.